5-(5-Formylthiophen-3-yl)-2-hydroxybenzonitrile
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Overview
Description
5-(5-Formylthiophen-3-yl)-2-hydroxybenzonitrile is an organic compound that features a thiophene ring substituted with a formyl group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(5-Formylthiophen-3-yl)-2-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed
Oxidation: 5-(5-Carboxythiophen-3-yl)-2-hydroxybenzonitrile.
Reduction: 5-(5-Hydroxymethylthiophen-3-yl)-2-hydroxybenzonitrile.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
5-(5-Formylthiophen-3-yl)-2-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 5-(5-Formylthiophen-3-yl)-2-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Formylthiophene-2-boronic acid: Similar structure but lacks the benzonitrile moiety.
2-Hydroxy-5-formylbenzonitrile: Similar structure but lacks the thiophene ring.
Uniqueness
5-(5-Formylthiophen-3-yl)-2-hydroxybenzonitrile is unique due to the combination of the thiophene ring, formyl group, and benzonitrile moiety. This combination imparts distinct electronic and structural properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
5-(5-formylthiophen-3-yl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2S/c13-5-9-3-8(1-2-12(9)15)10-4-11(6-14)16-7-10/h1-4,6-7,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDDAJOOQWYTNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=C2)C=O)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684711 |
Source
|
Record name | 5-(5-Formylthiophen-3-yl)-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-99-7 |
Source
|
Record name | 5-(5-Formylthiophen-3-yl)-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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